molecular formula C9H18N2O B8643375 (S)-N-Butylpyrrolidine-2-carboxamide

(S)-N-Butylpyrrolidine-2-carboxamide

Cat. No.: B8643375
M. Wt: 170.25 g/mol
InChI Key: RLBYLDGJTSPAEL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Butylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a butyl substituent on the nitrogen atom of the pyrrolidine ring.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-N-butylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-2-3-6-11-9(12)8-5-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1

InChI Key

RLBYLDGJTSPAEL-QMMMGPOBSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1CCCN1

Canonical SMILES

CCCCNC(=O)C1CCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between (S)-N-Butylpyrrolidine-2-carboxamide and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Storage Conditions
This compound Not provided C₉H₁₈N₂O 170.25 (calc*) Butyl group Not available
N-Butylpyrrolidine-2-carboxamide hydrochloride 1236266-64-0 C₉H₁₉ClN₂O 206.71 Butyl group, HCl salt Sealed, dry, room temp
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 96293-17-3 C₂₅H₂₄N₂O₂ 384.47 (calc*) Benzoylphenyl, benzyl groups Cool, dark, sealed

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects :

    • The butyl group in this compound likely enhances lipophilicity compared to aromatic analogs (e.g., the benzoylphenyl-benzyl derivative in ). This may influence membrane permeability and metabolic stability in biological systems .
    • The hydrochloride salt () increases polarity and aqueous solubility, a common strategy for improving bioavailability in drug development .
  • Storage Conditions :

    • The hydrochloride salt requires dry, sealed storage at room temperature, suggesting hygroscopicity . The benzoylphenyl-benzyl analog is stored in cool, dark conditions, indicating sensitivity to light or heat .

Research Implications

  • Drug Design : The butyl group’s simplicity offers a balance between lipophilicity and steric bulk, making it a versatile scaffold for structure-activity relationship (SAR) studies.
  • Salt vs. Free Base : The hydrochloride salt’s higher solubility () could be advantageous for in vitro assays, while the free base may be preferred for organic synthesis .

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